molecular formula C45H73NO14 B016493 Concanamycin B CAS No. 81552-33-2

Concanamycin B

カタログ番号 B016493
CAS番号: 81552-33-2
分子量: 852.1 g/mol
InChIキー: AQXXGIBOZQZSAT-NWNJCBABSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The total synthesis of concanamycin-related compounds has been a subject of scientific interest due to their complex molecular structures and potent biological activities. For instance, Toshima et al. (2001) achieved the first highly stereoselective total synthesis of concanamycin F, showcasing the synthetic challenges and methodologies applicable to concanamycins, including concanamycin B. Their synthesis involved a convergent route, emphasizing the intricate nature of constructing the macrolide core and attaching the side chains with precise stereochemistry (Toshima et al., 2001).

Molecular Structure Analysis

Concanamycins are characterized by their 18-membered macrolide rings, which are crucial for their biological activity. Kinashi et al. (1984) isolated concanamycins A, B, and C, elucidating their structures as new classes of 18-membered macrolide antibiotics with biological activity against fungi and yeasts but not against bacteria. This discovery underscored the significance of the macrolide structure in their function as V-ATPase inhibitors (Kinashi et al., 1984).

科学的研究の応用

  • Physiological Role Study in Various Organisms : Concanamycin B serves as an important tool for studying the physiological role of V-ATPases and P-ATPases in animals, plants, yeast, fungi, and bacteria (Dröse & Altendorf, 1997).

  • Inhibition of Vacuolar H(+)-ATPases : It inhibits vacuolar H(+)-ATPases, which plays a role in the breakdown of MHC class II molecules and the conversion to peptide-loaded, SDS-stable alpha-beta dimers (Benaroch et al., 1995).

  • Effect on CD8+ CTL Population : Concanamycin B suppresses the increase in CD8+ CTL population in mice immunized with allogeneic tumors, suggesting V-ATPase activity is crucial for their survival (Togashi, Kataoka, & Nagai, 1997).

  • Impairment of Intra-Golgi Trafficking : This compound impairs intra-Golgi trafficking, causing a delay in the onset of secretion of major secretory proteins (Yilla et al., 1993).

  • Reduction of Lipid Droplets in Macrophage Cells : It inhibits oxidized-LDL-induced accumulation of lipid droplets and cholesteryl esters in macrophage J774 cells, reducing ATP-dependent acidification of these organelles (Woo et al., 1992).

  • Suppression of Bone Resorption : Concanamycin B inhibits PTH-stimulated osteoclastic pit formation and acidification of vacuolar organelles by V-ATPase in osteoclasts, suppressing bone resorption (Woo et al., 1996).

  • Effects on Cell Death and Apoptosis : The compound induces DNA fragmentation and cleavage of Rb and PARP during apoptosis in B cell hybridoma HS-72 cells (Ishisaki et al., 1999).

  • Selective Effect on Immune Cell Populations : It suppresses the CD8+ CTL population without affecting CD4+ and B220+ populations in mice immunized with allogeneic tumors (Togashi, Kataoka, & Nagai, 1998).

  • Inhibitory Effects on Lymphocyte Proliferation and Microbial Growth : Concanamycins A, B, and C inhibit mouse splenic lymphocyte proliferation and exhibit biological activity against several fungi and yeasts (Kinashi, Someno, & Sakaguchi, 1984).

  • Inhibition of Herpes Simplex Virus Replication : Concanamycins A and B, found in Streptomyces sp. strain FK51, show potent inhibition of herpes simplex virus type 1 replication and block virus penetration into host cells (Hayashi et al., 2001).

将来の方向性

The interest in studying and targeting autophagy continues to grow with the increasing number of reported processes that depend, or have an effect, on autophagy . Concanamycin B, as a potent V-ATPases inhibitor, could play a significant role in future research in this area .

特性

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,36-,37+,38+,39-,40-,41-,42-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXXGIBOZQZSAT-XDUMZDCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@H]([C@@H]([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317470
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

852.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Concanamycin B

CAS RN

81552-33-2
Record name Concanamycin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81552-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Concanamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081552332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Concanamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Concanamycin B
Reactant of Route 2
Concanamycin B
Reactant of Route 3
Concanamycin B
Reactant of Route 4
Concanamycin B
Reactant of Route 5
Concanamycin B
Reactant of Route 6
Concanamycin B

Citations

For This Compound
361
Citations
H KINASHI, K SOMENO, K SAKAGUCHI - The Journal of antibiotics, 1984 - jstage.jst.go.jp
In the course of screening for immunologically active substances of microbial orlgin, three antibiotics were isolated from the mycelium of Streptomyces diastatochromogenes S-45 as …
Number of citations: 138 www.jstage.jst.go.jp
JT WOO, C SHINOHARA, K SAKAI… - European journal of …, 1992 - Wiley Online Library
… This compound was identified as the antibiotic concanamycin B (Fig. 1). Concanamycin B … In this paper we show that concanamycin B inhibits lysosomal degradation of oxidized LDL …
Number of citations: 68 febs.onlinelibrary.wiley.com
H KINASHI, K SAKAGUCHI, T HIGASHIJIMA… - The Journal of …, 1982 - jstage.jst.go.jp
… Thus, the structure of concanamycin B (1b) has been determined as shown in Fig. 1. Concanamycin C (1c) crystallized from ethanol ascolorless thin plates: mp 153 -155C,C45H74O13, …
Number of citations: 25 www.jstage.jst.go.jp
JT WOO, Y OHBA, K TAGAMI, K SUMITANI… - Biological and …, 1996 - jstage.jst.go.jp
… elfect of concanamycin B on pit formation using backseattered electron microscopy”) In this paper, we have shown a reduction of pit numbers caused by concanamycin B and an …
Number of citations: 11 www.jstage.jst.go.jp
M Tazawa, Y Okazaki, Y Moriyama, N Iwasaki - Botanica Acta, 1995 - Wiley Online Library
… lactone ring, inhibit acidification of rat liver lysosomes at 0.1 - 1 nM (Woo et al., 1992a), acidification of endosomes and lysosome in macrophage 5774 at 4nM (concanamycin B; Woo et …
Number of citations: 10 onlinelibrary.wiley.com
MH Lee, T Kataoka, N Honjo, J Magae, K Nagai - Immunology, 2000 - Wiley Online Library
Prodigiosin (PrG) 25‐C and concanamycin B (CMB) are immunosuppressants that specifically inhibit the induction of cytotoxic T cells (CTL) without affecting the function of B cells and …
Number of citations: 24 onlinelibrary.wiley.com
JT Woo, C SHINOHARA, K SAKAI, K HASUMI… - The Journal of …, 1992 - jstage.jst.go.jp
… Recently we have demonstrated that concanamycin B is a potent inhibitor of the formation of cholesteryl ester induced by oxidized low density lipoprotein (LDL) in macrophage J7743). …
Number of citations: 109 www.jstage.jst.go.jp
KU Bindseil, A Zeeck - Liebigs Annalen der Chemie, 1994 - Wiley Online Library
… of concanamycin B, the lower homologue of 1, which bears a propionate-derived methyl side chain instead of the ethyl side chain of 1. An increased production of concanamycin B was …
CJ Kim, IK Lee, BS Yun, ID Yoo - Microbiology and Biotechnology …, 1993 - koreascience.kr
… , silica gel column chromatography, HPLC and identified as concanamycin B by UV, … Concanamycin B had strong antifungal activity against some phytopathogenic fungi but not …
Number of citations: 3 koreascience.kr
MH Lee, T Kataoka, J Magae… - Bioscience, biotechnology …, 1995 - academic.oup.com
The effects of prodigiosin 25-C (PrG) which preferentially suppresses cytotoxic T cells (CTL), was examined in comparison with concanamycin B (CMB), a specific inhibitor of vacuolar …
Number of citations: 32 academic.oup.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。